
L-azidoasparagine DCHA salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-azidoasparagine DCHA salt, also known as dicyclohexylammonium (S)-4-amino-2-azido-4-oxobutanoate, is a chemical compound with the molecular formula C16H29N5O3 and a molecular weight of 339.44 g/mol . This compound is a derivative of L-asparagine, where the amino group is replaced by an azido group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
L-azidoasparagine DCHA salt can be synthesized from L-asparagine through a series of chemical reactions. The typical synthetic route involves the conversion of L-asparagine to its corresponding azide derivative. This process generally includes the following steps:
Protection of the carboxyl group: The carboxyl group of L-asparagine is protected using a suitable protecting group to prevent unwanted reactions.
Azidation: The protected L-asparagine is then treated with a reagent such as sodium azide (NaN3) to introduce the azido group.
Deprotection: The protecting group is removed to yield L-azidoasparagine.
Formation of DCHA salt: The final step involves the reaction of L-azidoasparagine with dicyclohexylamine to form the DCHA salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key factors include:
Temperature control: Maintaining optimal temperatures during azidation and deprotection steps.
Purification techniques: Use of crystallization, filtration, and chromatography to purify the final product.
Safety measures: Handling of azides with care due to their potential explosiveness.
化学反应分析
Types of Reactions
L-azidoasparagine DCHA salt undergoes various chemical reactions, including:
Substitution reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Reduction reactions: The azido group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Cycloaddition reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Sodium azide (NaN3): Used for azidation reactions.
Hydrogen gas (H2) and catalysts: Used for reduction reactions.
Copper(I) catalysts: Used for cycloaddition reactions.
Major Products Formed
Amino derivatives: Formed through reduction of the azido group.
Triazoles: Formed through cycloaddition reactions.
科学研究应用
L-azidoasparagine DCHA salt has several scientific research applications, including:
Organic synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical research: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Bioconjugation: Utilized in bioconjugation techniques to attach biomolecules to various substrates.
Material science: Explored for its potential use in the development of novel materials with unique properties
作用机制
The mechanism of action of L-azidoasparagine DCHA salt involves its ability to undergo various chemical transformations due to the presence of the azido group. The azido group is highly reactive and can participate in a range of chemical reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications for which the compound is used .
相似化合物的比较
Similar Compounds
L-asparagine: The parent compound from which L-azidoasparagine is derived.
L-azidoalanine: Another azido derivative of an amino acid.
L-azidoglycine: An azido derivative of glycine.
Uniqueness
L-azidoasparagine DCHA salt is unique due to the presence of both the azido group and the dicyclohexylammonium salt. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .
属性
IUPAC Name |
(2S)-4-amino-2-azido-4-oxobutanoic acid;N-cyclohexylcyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C4H6N4O3/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;5-3(9)1-2(4(10)11)7-8-6/h11-13H,1-10H2;2H,1H2,(H2,5,9)(H,10,11)/t;2-/m.0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZKDQQOCCJBLO-WNQIDUERSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C(C(C(=O)O)N=[N+]=[N-])C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC2CCCCC2.C([C@@H](C(=O)O)N=[N+]=[N-])C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

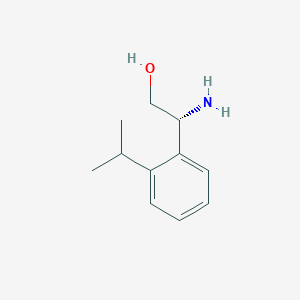
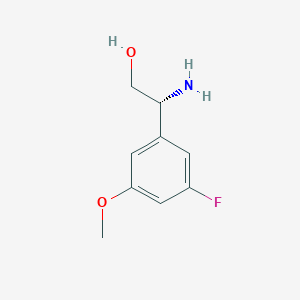
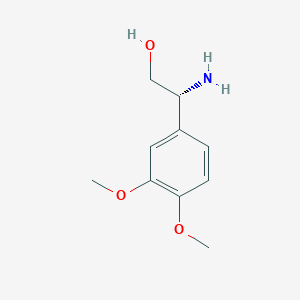
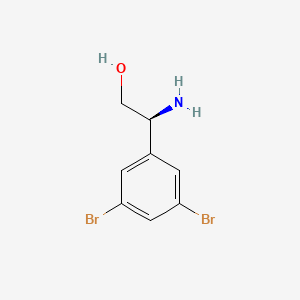
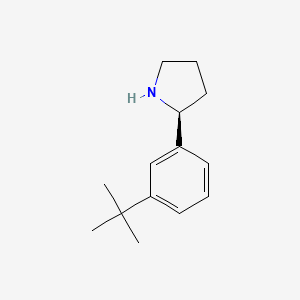
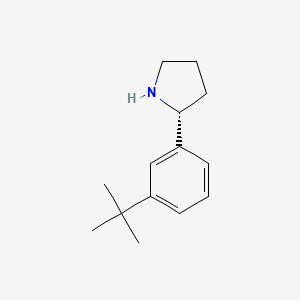
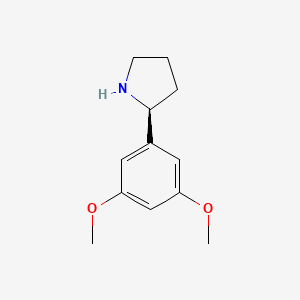
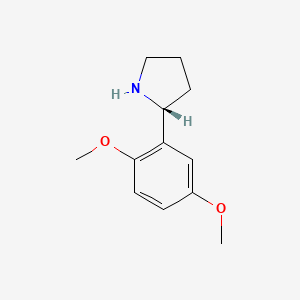
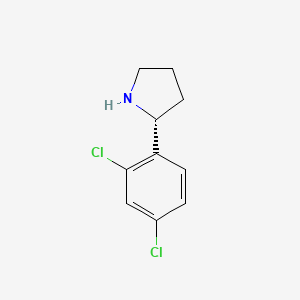
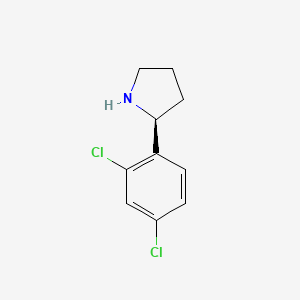
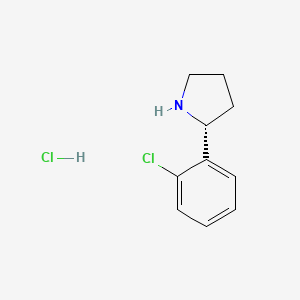
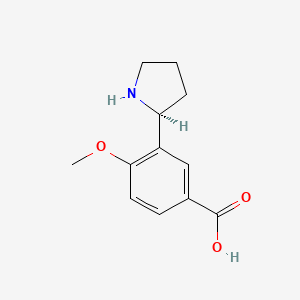
![methyl 4-[(2S)-pyrrolidin-2-yl]benzoate;hydrochloride](/img/structure/B7898420.png)
